(R)-acetoin

Descripción general

Descripción

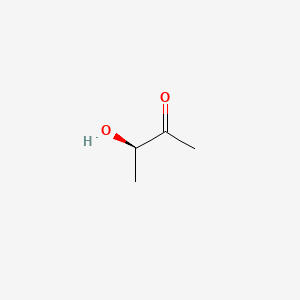

(R)-acetoin is an acetoin. It has a role as a Saccharomyces cerevisiae metabolite.

A product of fermentation. It is a component of the butanediol cycle in microorganisms. In mammals it is oxidized to carbon dioxide.

This compound is a natural product found in Streptomyces avermitilis and Corynebacterium glutamicum with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Actividad Biológica

(R)-acetoin, also known as 3-hydroxybutan-2-one, is a chiral organic compound that has garnered attention for its diverse biological activities and applications in various fields, including food science, pharmaceuticals, and metabolic engineering. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, production methods, and relevant case studies.

This compound is a colorless liquid with a sweet odor, commonly used as a flavoring agent in food products. It can be produced through fermentation processes involving various microorganisms, including Bacillus subtilis, Lactococcus lactis, and engineered strains of Escherichia coli.

Table 1: Production Methods of this compound

- Toxicity : Research indicates that this compound exhibits cytotoxic properties at high concentrations. It has been shown to inhibit DNA synthesis and protein stability in bacterial cells. Specifically, studies revealed that exposure to acetoin resulted in a significant increase in mutation frequencies and reduced polymerization efficiency of DNA polymerase in Lactococcus lactis .

- Mutagenic Effects : Acetoin's keto group is implicated in its mutagenic effects, damaging DNA and proteins. This was evidenced by a study where the presence of acetoin led to a 15-fold increase in rifampin-resistant clones compared to controls without acetoin .

- Impact on Metabolism : Acetoin influences metabolic pathways in various microorganisms. For instance, it can alter the expression of genes involved in virulence factors in Staphylococcus aureus, linking metabolic states to pathogenicity .

Case Study 1: Acetoin Toxicity in Bacteria

In a study examining the effects of acetoin on Lactococcus lactis, researchers found that growth rates were severely inhibited at concentrations above 20 g/L. The study demonstrated that at 60 g/L acetoin, growth rates decreased by nearly 80% under aerobic conditions . This highlights the compound's potential toxicity and its implications for microbial fermentation processes.

Case Study 2: Metabolic Engineering for Enhanced Production

A recent investigation into engineered strains of E. coli focused on optimizing acetoin production by enhancing resistance to its cytotoxic effects. The engineered strain GXASR-49RSF achieved an impressive yield of 81.62 g/L this compound through fed-batch fermentation techniques . This study underscores the importance of metabolic engineering in improving bioproduction methods while mitigating toxicity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Asymmetric Synthesis

(R)-acetoin is valuable in the asymmetric synthesis of optically active α-hydroxy ketones, which are crucial intermediates in the production of various pharmaceuticals. Its ability to serve as a chiral building block makes it essential for synthesizing chiral drugs with specific therapeutic effects .

Breath Biomarker

Recent studies have identified this compound as a potential breath biomarker for early lung cancer diagnosis. Its presence in breath samples could facilitate non-invasive cancer screening methods, enhancing early detection and treatment outcomes .

Food Industry

Flavoring Agent

this compound is widely used as a flavoring agent in the food industry due to its pleasant buttery aroma. It enhances the taste profile of various food products, making it a popular additive in baked goods, dairy products, and beverages .

Cosmetic Applications

Fragrance Component

In cosmetics, this compound is utilized for its fragrance properties. It is incorporated into perfumes and personal care products to impart a desirable scent, contributing to consumer appeal and product differentiation .

Biotechnological Applications

Microbial Production

The production of this compound through microbial fermentation has been extensively studied. Engineered strains of Escherichia coli have been developed to enhance the yield and purity of this compound. For instance, a recombinant strain produced 81.62 g/L of this compound with an enantiomeric purity of 96.5% using low-cost raw materials .

Metabolic Engineering

Metabolic pathways have been manipulated to optimize the production of this compound from renewable resources. Research indicates that by blocking competing pathways, higher yields can be achieved. For example, strains of Saccharomyces cerevisiae have been engineered to produce up to 100.1 g/L of acetoin under specific conditions .

Case Studies and Data Tables

A recent study demonstrated that by introducing specific genes into E. coli, researchers could redirect metabolic flux towards this compound production while minimizing by-product formation. This approach led to significant improvements in yield and purity compared to traditional methods .

Análisis De Reacciones Químicas

Production of (R)-Acetoin

This compound can be produced through microbial fermentation by various microorganisms, including Bacillus subtilis, Lactococcus lactis, and engineered strains of Escherichia coli.

Table 1: Production Methods of this compound

| Microorganism | Production Method | Yield (g/L) |

|---|---|---|

| Bacillus subtilis | Fermentation with glycerol | 12.5 |

| Lactococcus lactis | Engineered strain, aerobic | 14 |

| Engineered E. coli | Fed-batch fermentation | 81.62 |

Reactions in Microorganisms

-

This compound as an Intermediate: this compound is a key component of the butanediol cycle in microorganisms . This cycle allows certain bacteria to maintain a neutral internal environment by converting acidic byproducts into neutral compounds like acetoin and 2,3-butanediol .

-

Oxidation to Diacetyl: this compound can be oxidized to diacetyl, a compound known for its buttery flavor. This reaction is reversible and is catalyzed by diacetyl reductase .

This compound + NAD(+) → diacetyl + NADH

-

Reduction to 2,3-Butanediol: this compound can be reduced to 2,3-butanediol by acetoin reductase/2,3-butanediol dehydrogenase . Some Lactococcus lactis strains can be engineered to produce (3R)-acetoin and 2,3-butanediol isomers .

Toxicity and Mutagenic Effects

-

This compound Toxicity: At high concentrations, this compound exhibits cytotoxic properties, inhibiting DNA synthesis and protein stability in bacterial cells. Studies have shown that exposure to acetoin can lead to increased mutation frequencies and reduced DNA polymerase efficiency in Lactococcus lactis . Growth rates of Lactococcus lactis were significantly inhibited at concentrations above 20 g/L.

-

Mutagenic Effects: The keto group in this compound is implicated in its mutagenic effects, causing damage to DNA and proteins .

Other Reactions

-

This compound and Ethylene Glycol Production: this compound can be synthesized along with ethylene glycol from D-xylose through in vitro metabolic engineering .

2 D-xylose (aq) = this compound (aq) + 2 ethylene glycol (aq) + 2 CO2 (g)

-

Thermophilic Cell-Free Cascade Enzymatic Reaction: A thermophilic cell-free system can produce acetoin from pyruvate using Thermoanaerobacter kivui acetolactate synthase (coAHAS) and Bacillus subtilis acetolactate decarboxylase (bsALDC) .

Propiedades

IUPAC Name |

(3R)-3-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (R)-Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53584-56-8 | |

| Record name | (-)-Acetoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53584-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Acetoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.